molecular formula C16H18N2O2 B7583690 (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone

Cat. No.: B7583690
M. Wt: 270.33 g/mol
InChI Key: JMFYLSMKFAROLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, also known as DMF, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Mechanism of Action

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone is believed to exert its effects through the modulation of various neurotransmitters and receptors in the brain, including GABA and glutamate receptors. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the regulation of oxidative stress, and the inhibition of inflammatory pathways. These effects may contribute to the potential therapeutic benefits of this compound in various diseases.

Advantages and Limitations for Lab Experiments

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the investigation of this compound's potential as a building block for new materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic benefits in various diseases.

Synthesis Methods

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone can be synthesized through a multi-step reaction process that involves the condensation of 2-amino-5-methylbenzoic acid with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final this compound compound.

Scientific Research Applications

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone has been the subject of scientific research for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for various diseases, including anxiety, depression, and cancer. In neuroscience, this compound has been investigated for its effects on the central nervous system and its potential as a treatment for neurological disorders. In materials science, this compound has been studied for its use as a building block in the synthesis of novel materials with unique properties.

Properties

IUPAC Name

(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-9-17(2)15-6-4-3-5-13(15)10-18(12)16(19)14-7-8-20-11-14/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFYLSMKFAROLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2CN1C(=O)C3=COC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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